molecular formula C8H10ClNO B114405 2-(4-Chloro-3-hydroxyphenyl)ethylamine CAS No. 144181-26-0

2-(4-Chloro-3-hydroxyphenyl)ethylamine

Cat. No. B114405
M. Wt: 171.62 g/mol
InChI Key: PMBDMPWZYMGZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-hydroxyphenyl)ethylamine, also known as p-Cl-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of phenylethylamine, a natural compound found in the human body that plays a role in the regulation of mood, appetite, and energy levels.

Mechanism Of Action

The exact mechanism of action of 2-(4-Chloro-3-hydroxyphenyl)ethylamine is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain. This leads to an increase in mood and cognitive function.

Biochemical And Physiological Effects

Studies have shown that 2-(4-Chloro-3-hydroxyphenyl)ethylamine can increase the levels of serotonin and norepinephrine in the brain. This leads to an increase in mood and cognitive function. Additionally, 2-(4-Chloro-3-hydroxyphenyl)ethylamine has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that plays a role in reward and motivation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-Chloro-3-hydroxyphenyl)ethylamine in lab experiments is its potency. 2-(4-Chloro-3-hydroxyphenyl)ethylamine is a highly potent compound, which means that it can be used in small amounts to produce significant effects. Additionally, 2-(4-Chloro-3-hydroxyphenyl)ethylamine is relatively easy to synthesize, which makes it a cost-effective option for lab experiments.
However, there are also limitations to using 2-(4-Chloro-3-hydroxyphenyl)ethylamine in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that high doses of 2-(4-Chloro-3-hydroxyphenyl)ethylamine can be toxic to cells and may cause damage to organs such as the liver and kidneys. Therefore, it is important to use caution when working with 2-(4-Chloro-3-hydroxyphenyl)ethylamine in lab experiments.

Future Directions

There are several future directions for research on 2-(4-Chloro-3-hydroxyphenyl)ethylamine. One area of research is the potential use of 2-(4-Chloro-3-hydroxyphenyl)ethylamine as a treatment for depression and other mood disorders. Further studies are needed to determine the optimal dosage and duration of treatment for 2-(4-Chloro-3-hydroxyphenyl)ethylamine.
Another area of research is the potential use of 2-(4-Chloro-3-hydroxyphenyl)ethylamine as a cognitive enhancer. Studies have shown promising results in animal models, but further studies are needed to determine the safety and efficacy of 2-(4-Chloro-3-hydroxyphenyl)ethylamine in humans.
Finally, there is potential for the development of new compounds based on 2-(4-Chloro-3-hydroxyphenyl)ethylamine. By modifying the structure of 2-(4-Chloro-3-hydroxyphenyl)ethylamine, it may be possible to create new compounds with even greater potency and specificity for certain receptors in the brain. This could lead to the development of new treatments for a range of neurological and psychiatric disorders.
Conclusion
In conclusion, 2-(4-Chloro-3-hydroxyphenyl)ethylamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure 2-(4-Chloro-3-hydroxyphenyl)ethylamine with minimal impurities. 2-(4-Chloro-3-hydroxyphenyl)ethylamine has been the subject of numerous scientific studies due to its potential as an antidepressant and cognitive enhancer. Its mechanism of action is believed to work by increasing the levels of neurotransmitters in the brain. While there are advantages to using 2-(4-Chloro-3-hydroxyphenyl)ethylamine in lab experiments, there are also limitations to its use. Finally, there are several future directions for research on 2-(4-Chloro-3-hydroxyphenyl)ethylamine, including its potential use as a treatment for mood disorders and cognitive disorders, as well as the development of new compounds based on 2-(4-Chloro-3-hydroxyphenyl)ethylamine.

Synthesis Methods

The synthesis of 2-(4-Chloro-3-hydroxyphenyl)ethylamine involves the reaction of 4-chloro-3-nitrophenol with ethylene glycol in the presence of hydrogen gas and a palladium catalyst. The resulting product is then reduced using hydrogen gas and a platinum catalyst to yield 2-(4-Chloro-3-hydroxyphenyl)ethylamine. This synthesis method has been optimized to produce high yields of pure 2-(4-Chloro-3-hydroxyphenyl)ethylamine with minimal impurities.

Scientific Research Applications

P-Cl-PEA has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been its potential as an antidepressant. Studies have shown that 2-(4-Chloro-3-hydroxyphenyl)ethylamine can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. This suggests that 2-(4-Chloro-3-hydroxyphenyl)ethylamine may be an effective treatment for depression.
Another area of research has been the potential use of 2-(4-Chloro-3-hydroxyphenyl)ethylamine as a cognitive enhancer. Studies have shown that 2-(4-Chloro-3-hydroxyphenyl)ethylamine can improve memory and cognitive function in animal models. This suggests that 2-(4-Chloro-3-hydroxyphenyl)ethylamine may be an effective treatment for cognitive disorders such as Alzheimer's disease.

properties

CAS RN

144181-26-0

Product Name

2-(4-Chloro-3-hydroxyphenyl)ethylamine

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-(2-aminoethyl)-2-chlorophenol

InChI

InChI=1S/C8H10ClNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3-4,10H2

InChI Key

PMBDMPWZYMGZDT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCN)O)Cl

Canonical SMILES

C1=CC(=C(C=C1CCN)O)Cl

Other CAS RN

144181-26-0

synonyms

2-(4-chloro-3-hydroxyphenyl)ethylamine
2-CHPEA

Origin of Product

United States

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